molecular formula C12H14O2 B8652140 1,4-Dipropionylbenzene CAS No. 17558-64-4

1,4-Dipropionylbenzene

Cat. No. B8652140
CAS RN: 17558-64-4
M. Wt: 190.24 g/mol
InChI Key: RJJQKFVSENWLLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dipropionylbenzene is a useful research compound. Its molecular formula is C12H14O2 and its molecular weight is 190.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

17558-64-4

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

1-(4-propanoylphenyl)propan-1-one

InChI

InChI=1S/C12H14O2/c1-3-11(13)9-5-7-10(8-6-9)12(14)4-2/h5-8H,3-4H2,1-2H3

InChI Key

RJJQKFVSENWLLE-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)C(=O)CC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To initiate reaction several magnesium turnings and one drop of bromoethane were added to a mixture of magnesium powder (7.5 g) in a dry tetrahydrofuran, THF, (20 ml). Steady reflux was maintained by the portionwise addition of a solution of bromoethane (23 ml) in dry THF (50 ml). The solution was stirred under reflux for one hour, treated with a saturated solution of terephthalaldehyde (13.4 g) in THF, the resultant mixture was diluted with THF (100 ml) and stirred under reflux for 1/2 hour. The reaction mixture was allowed to cool to room temperature and was treated with saturated aqueous ammonium chloride (5 ml), ammonium chloride powder (2 g) and magnesium sulphate. The resultant mixture was stirred for one hour and filtered. The yellow filtrate was evaporated to dryness to yield a solid which was dissolved in a hot mixture of glacial acetic acid and acetone (1:1) and was added portionwise to aqueous chromic acid (1.67M, 150 ml). The solution was allowed to stand at room temperature for 2 days, and was then treated with ethanol (10 ml) and stirred for 1/2 hour. Water (200 ml) was added and the mixture was extracted with ethyl acetate. The combined ethyl acetate extracts were washed successively with water, dilute aqueous sodium bicarbonate, water and saturated aqueous ammonium chloride, dried (magnesium sulphate) and evaporated to dryness to afford a grey-green oil. Trituration with diethyletherpetroleum ether (b.p. 40°-60° C.) afforded a solid, which was eluted from a silica column with dichloromethane to afford as white crystals 1,4-dipropionylbenzene (2.4 g) m.p. 98°-101° C.
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
Quantity
10 mL
Type
solvent
Reaction Step Six
Quantity
7.5 g
Type
reactant
Reaction Step Seven
Name
Quantity
20 mL
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
23 mL
Type
reactant
Reaction Step Eight
Name
Quantity
50 mL
Type
reactant
Reaction Step Eight
Quantity
13.4 g
Type
reactant
Reaction Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
Quantity
100 mL
Type
reactant
Reaction Step Ten
Quantity
5 mL
Type
reactant
Reaction Step Eleven
Quantity
2 g
Type
reactant
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.